molecular formula C7H8N4O2S B12795549 Propanenitrile, 3-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- CAS No. 110592-13-7

Propanenitrile, 3-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-

Cat. No.: B12795549
CAS No.: 110592-13-7
M. Wt: 212.23 g/mol
InChI Key: OADGSVVRRZRAQN-UHFFFAOYSA-N
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Description

Propanenitrile, 3-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. The imidazole ring is known for its broad range of chemical and biological properties, making it a significant component in various pharmaceutical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanenitrile, 3-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- typically involves the reaction of 1-methyl-4-nitro-1H-imidazole-5-thiol with a suitable nitrile compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, hydrogen peroxide, and various bases and acids. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include amino derivatives, sulfoxides, sulfones, and various substituted imidazole derivatives .

Scientific Research Applications

Propanenitrile, 3-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Propanenitrile, 3-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

Propanenitrile, 3-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

110592-13-7

Molecular Formula

C7H8N4O2S

Molecular Weight

212.23 g/mol

IUPAC Name

3-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanyl]propanenitrile

InChI

InChI=1S/C7H8N4O2S/c1-5-9-6(11(12)13)7(10-5)14-4-2-3-8/h2,4H2,1H3,(H,9,10)

InChI Key

OADGSVVRRZRAQN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1)[N+](=O)[O-])SCCC#N

Origin of Product

United States

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